2,5-Dibromo-3-tetradecylthiophene is an organic compound that belongs to the family of thiophenes, which are five-membered heterocyclic compounds containing sulfur. This compound is characterized by the presence of two bromine atoms and a tetradecyl side chain, which significantly influences its physical and chemical properties. The molecular formula for 2,5-dibromo-3-tetradecylthiophene is , with a molecular weight of approximately 409.4 g/mol. It is primarily utilized in the synthesis of semiconducting materials for applications in organic electronics, particularly in organic photovoltaics and field-effect transistors.
2,5-Dibromo-3-tetradecylthiophene can be sourced from various chemical suppliers and is classified under organic semiconductors. Its classification includes:
This compound plays a crucial role in the development of advanced materials for electronic applications due to its unique electronic properties.
The synthesis of 2,5-dibromo-3-tetradecylthiophene typically involves the bromination of 3-tetradecylthiophene. Common methods include:
2,5-Dibromo-3-tetradecylthiophene can undergo various chemical reactions, including:
The major products from these reactions include various substituted thiophenes that exhibit different electronic properties suitable for specific applications.
The mechanism of action for 2,5-dibromo-3-tetradecylthiophene primarily involves its integration into polymer matrices used in organic electronics:
Studies have shown that incorporating dibromothiophenes into polymeric systems significantly improves conductivity compared to non-brominated analogs.
2,5-Dibromo-3-tetradecylthiophene has several applications in scientific research and industry:
The presence of bromine atoms at the 2- and 5-positions of 3-alkylthiophenes creates distinct electronic environments that enable precise regioselective functionalization. This phenomenon, known as the "halogen dance" mechanism, allows chemists to strategically manipulate reaction pathways based on the relative electron deficiency of specific ring positions. In 2,5-dibromo-3-tetradecylthiophene, the bromine at the 5-position exhibits significantly higher reactivity toward palladium-catalyzed cross-coupling reactions compared to the 2-position bromine [2]. This differential reactivity stems from the electron-donating effect of the tetradecyl chain at the 3-position, which creates an electron-rich environment at the adjacent 2-position while leaving the 5-position relatively electron-deficient [2].
The regioselectivity patterns were clearly demonstrated in Suzuki cross-coupling reactions, where using 1.1 equivalents of arylboronic acid selectively produced 2-bromo-3-tetradecyl-5-arylthiophenes in moderate yields (27-63%) [6]. This selective monofunctionalization preserves the remaining bromine for subsequent orthogonal reactions, enabling sequential functionalization strategies. The halogen dance mechanism is particularly valuable for synthesizing asymmetric terthiophenes and other complex oligomeric structures where precise control over substitution patterns determines optoelectronic properties. Computational studies (DFT) confirm that the electron density distribution around the thiophene ring directly influences reaction kinetics, with the C5 position consistently showing lower activation barriers for oxidative addition in palladium-catalyzed processes [2].
Table 1: Regioselectivity in Suzuki Coupling Reactions of 2,5-Dibromo-3-tetradecylthiophene
Equivalent of Arylboronic Acid | Primary Product | Coupling Position | Yield Range |
---|---|---|---|
1.1 eq | Monosubstituted | C5 position | 27-63% |
2.2 eq | Disubstituted | C2 and C5 positions | Lower yields |
The dibromo functionality of 2,5-dibromo-3-tetradecylthiophene serves as a versatile platform for constructing extended π-conjugated systems through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids has emerged as the most efficient method for introducing aromatic substituents while maintaining tolerance for diverse functional groups [6]. The reaction typically employs Pd(PPh₃)₄ (2.5-6 mol%) as catalyst and K₃PO₄ as base in a dioxane/water solvent system at 90°C under inert atmosphere [6]. This approach enables the synthesis of both monosubstituted (5-aryl-2-bromo-3-tetradecylthiophenes) and disubstituted (2,5-diaryl-3-tetradecylthiophenes) derivatives, though disubstitution often results in lower yields due to challenges in separating mono- and diarylated products [2] [6].
Stille coupling with organostannanes offers complementary advantages for introducing heteroaromatic groups, particularly thienyl units, which are essential for constructing oligothiophene architectures [8]. The reaction proceeds under mild conditions with excellent functional group compatibility, though concerns regarding tin reagent toxicity have diminished its popularity relative to Suzuki methodology. For both coupling strategies, the tetradecyl chain plays a crucial supporting role by enhancing solubility, facilitating purification, and preventing undesired π-π stacking during reactions [8]. The bromine substituents also serve as activating groups for electrophilic aromatic substitution, enabling additional functionalization pathways beyond cross-coupling.
Table 2: Cross-Coupling Strategies for 2,5-Dibromo-3-tetradecylthiophene
Reaction Type | Reagents/Conditions | Applications | Limitations |
---|---|---|---|
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 90°C | Aryl functionalization, biaryl synthesis | Moderate yields, separation issues |
Stille Coupling | (R)SnBu₃, Pd(PPh₃)₄, toluene, reflux | Thienyl coupling, oligomer synthesis | Toxic tin reagents |
Kumada Coupling | R-MgX, Ni or Pd catalyst, anhydrous conditions | Alkyl/aryl chain extension | Sensitivity to moisture/air |
The tetradecyl (C₁₄H₂₉) chain at the 3-position of the thiophene ring fundamentally transforms the physical properties and processability of dibromothiophene derivatives. This alkyl substituent dramatically enhances solubility in common organic solvents including chloroform, toluene, and tetrahydrofuran, enabling solution-processing techniques essential for device fabrication [7]. Without such solubilizing groups, unsubstituted polythiophenes suffer from poor processability that severely limits their practical applications [4]. The tetradecyl chain achieves an optimal balance—sufficiently long to impart excellent solubility yet compact enough to minimize detrimental steric effects on π-conjugation [7].
Beyond solubility enhancement, the tetradecyl chain directs molecular self-assembly through van der Waals interactions, promoting the formation of well-ordered crystalline domains in thin films [4]. This morphological control is particularly important in organic field-effect transistors (OFETs), where charge carrier mobility depends critically on intermolecular orbital overlap [4]. The alkyl chains facilitate lamellar packing with interdigitated structures, creating efficient two-dimensional charge transport pathways [4]. Additionally, the chain length influences thermal phase behavior, with tetradecyl derivatives exhibiting favorable melting temperatures (typically 50-80°C) that enable thermal annealing without decomposition . Systematic studies comparing alkyl chain lengths reveal that C₁₂-C₁₄ chains optimize both solubility and charge transport in polymeric systems derived from 2,5-dibromo-3-alkylthiophenes [4].
Table 3: Influence of Alkyl Chain Length on Material Properties
Alkyl Chain Length | Solubility in CHCl₃ (mg/mL) | Film Morphology | Typical FET Mobility (cm²/Vs) |
---|---|---|---|
Butyl (C₄) | <5 | Amorphous domains | 10⁻⁵-10⁻⁴ |
Octyl (C₈) | 20-30 | Semicrystalline | 10⁻³-10⁻² |
Tetradecyl (C₁₄) | >50 | Highly ordered lamellar | 0.01-0.1 |
Octadecyl (C₁₈) | >50 | Crystalline with defects | 10⁻³-0.01 |
2,5-Dibromo-3-tetradecylthiophene serves as a key monomer for synthesizing regioregular poly(3-alkylthiophenes) (P3ATs) through various polymerization techniques. The Kumada catalyst-transfer polycondensation (KCTP) has emerged as the most effective method, enabling precise control over molecular weight, low polydispersity (Đ ≈ 1.2-1.5), and high regioregularity (>98% head-to-tail couplings) [8]. This living polymerization mechanism proceeds via intramolecular catalyst transfer, where nickel initiators (e.g., Ni(dppp)Cl₂) sequentially insert into carbon-bromine bonds while preserving the active catalyst-monomer complex [8]. The resulting polymers exhibit well-defined electronic structures with reduced bandgaps (≈1.7-2.0 eV) and enhanced charge carrier mobilities compared to irregular analogues [4] [8].
Electrochemical polymerization offers an alternative route for direct deposition of conductive polymer films on electrode surfaces. When subjected to cyclic voltammetry in anhydrous solvents, 2,5-dibromo-3-tetradecylthiophene undergoes oxidative polymerization through debromination, forming conjugated polymer films with conductivities reaching 100-500 S/cm in the doped state [4]. These electrochemically deposited films demonstrate excellent electrochromic properties and high charge storage capacity. For photovoltaic applications, Stille copolymerization with electron-deficient comonomers (e.g., benzothiadiazoles) produces low-bandgap donor-acceptor alternating copolymers with power conversion efficiencies exceeding 5% in bulk heterojunction solar cells [8]. Regardless of the polymerization method, the tetradecyl chain remains essential for preventing excessive backbone torsion and promoting intermolecular ordering through side chain crystallization, which dramatically enhances charge transport properties in the resulting materials [4] [8].
Table 4: Polymerization Methods for 2,5-Dibromo-3-tetradecylthiophene
Polymerization Method | Key Features | Applications | Limitations |
---|---|---|---|
Kumada Polycondensation | High regioregularity, controlled molecular weight | OFETs, organic semiconductors | Air/moisture sensitivity |
Electrochemical | Direct film deposition, high conductivity | Electrochromics, supercapacitors | Limited scale, substrate-dependent |
Stille Copolymerization | Alternating donor-acceptor structures | Organic photovoltaics, low-bandgap materials | Tin toxicity, purification challenges |
Suzuki Polycondensation | Functional group tolerance, aryl couplings | Luminescent polymers, sensors | Moderate molecular weights |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1